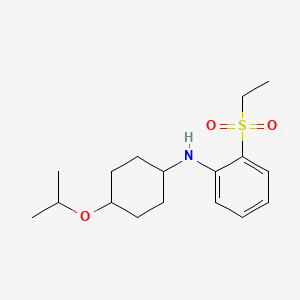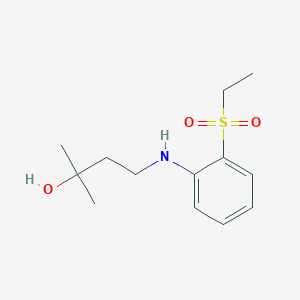![molecular formula C15H20ClN3O B6624278 2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol](/img/structure/B6624278.png)
2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol is a synthetic organic compound that features a pyrazole ring substituted with a chloro-methylphenyl group and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Substitution with the chloro-methylphenyl group: The pyrazole intermediate is then reacted with 3-chloro-4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the ethanol moiety: The final step involves the reaction of the substituted pyrazole with ethylene oxide or a similar reagent under controlled conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a methyl group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide, thiourea, or primary amines can be employed under basic or neutral conditions.
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the dechlorinated compound.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the chloro group.
科学研究应用
2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
相似化合物的比较
Similar Compounds
2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]methanol: Similar structure but with a methanol group instead of ethanol.
2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
The presence of the ethanol moiety in 2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol provides unique properties such as increased solubility in polar solvents and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
属性
IUPAC Name |
2-[5-[(3-chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-10-4-5-13(8-14(10)16)9-17-15-11(2)12(3)18-19(15)6-7-20/h4-5,8,17,20H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWZFVQWCBHMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2=C(C(=NN2CCO)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(4-Ethylsulfonylphenyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B6624201.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6624203.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624207.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6624223.png)
![4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B6624233.png)

![4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline](/img/structure/B6624248.png)

![5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624270.png)
![5-(2-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624277.png)
![(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B6624284.png)
![1-[(4-fluorophenyl)methyl]-5-methyl-N-[2-(1H-pyrrol-2-yl)ethyl]triazole-4-carboxamide](/img/structure/B6624290.png)
![[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-(6-methylpyridazin-4-yl)methanone](/img/structure/B6624291.png)
![N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6624298.png)
